(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2507-61-1
VCID: VC21539147
InChI: InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
SMILES: C1C(CNC1C(=O)O)F
Molecular Formula: C5H8FNO2
Molecular Weight: 133.12 g/mol

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

CAS No.: 2507-61-1

Cat. No.: VC21539147

Molecular Formula: C5H8FNO2

Molecular Weight: 133.12 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid - 2507-61-1

CAS No. 2507-61-1
Molecular Formula C5H8FNO2
Molecular Weight 133.12 g/mol
IUPAC Name (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Standard InChI Key ZIWHMENIDGOELV-DMTCNVIQSA-N
Isomeric SMILES C1[C@H](C[NH2+][C@@H]1C(=O)[O-])F
SMILES C1C(CNC1C(=O)O)F
Canonical SMILES C1C(C[NH2+]C1C(=O)[O-])F

Chemical Properties and Identification

Molecular Structure and Identifiers

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of proline with specific stereochemistry. The compound contains a five-membered pyrrolidine ring with a fluorine atom at the 4-position in the R configuration and a carboxylic acid group at the 2-position in the S configuration.

Table 1: Chemical Identifiers of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid

IdentifierValue
Primary CAS RN21156-44-5
Alternative CAS RN2507-61-1
Molecular FormulaC5H8FNO2
Molecular Weight133.12 g/mol
IUPAC Name(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
PubChem CID11902999
SMILESC1C(CNC1C(=O)O)F
InChIInChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1

Physical Properties

The physical properties of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid are important for understanding its behavior in various chemical and biological environments.

Table 2: Physical Properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid

PropertyDescription
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents
Storage RecommendationsPowder form: -20°C (3 years stability), 4°C (2 years stability)
Solution StabilityIn solvent: -80°C (6 months), -20°C (1 month)
Purity98.41% (LCMS analysis)

Stereochemistry and Isomers

Stereochemical Significance

The stereochemistry of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is critical to its function and applications. The compound has two stereocenters:

  • The 2-position carbon with the S configuration

  • The 4-position carbon with the R configuration

This specific trans stereochemistry is often referred to in the synonyms of the compound, such as "trans-4-Fluoro-L-proline" or "(4R)-4-Fluoro-L-proline" .

Related Isomers

The (2S,4S) isomer, known as cis-4-fluoroproline, has different stereochemistry at the 4-position and consequently different properties.

Table 3: Comparison of (2S,4R) and (2S,4S) Isomers

Feature(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
CAS RN21156-44-5 / 2507-61-12438-57-5 / 6745-32-0
ConfigurationTransCis
IUPAC Name(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
PubChem CID1190299910057550

Applications in Research and Industry

Peptide Synthesis

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis. The inclusion of this fluorinated proline analog can:

  • Alter the conformational preferences of peptides

  • Enhance peptide stability against enzymatic degradation

  • Modify the bioavailability and pharmacokinetic properties of peptide-based therapeutics

Bioconjugation and Drug Development

This compound is utilized in bioconjugation applications, facilitating the attachment of biomolecules to surfaces or other molecules. This capability is crucial in creating targeted drug delivery systems. The fluorine atom introduces unique properties that can be leveraged in pharmaceutical development:

  • Increased metabolic stability

  • Enhanced binding affinity to target proteins

  • Altered lipophilicity affecting membrane permeability

  • Potential for 19F NMR-based tracking studies

Organic Synthesis

Derivative Forms

Hydrochloride Salt

The hydrochloride salt of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is an important derivative with different properties than the free base form.

Table 4: Properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride

PropertyValue
CAS RN60604-36-6
Molecular FormulaC5H9ClFNO2
Molecular Weight169.58 g/mol
Alternative Names(4R)-4-FLUORO-L-PROLINE HCL, Trans-4-Fluoro-L-proline hydrochloride

The hydrochloride salt form may offer advantages in terms of stability, solubility, or formulation for certain applications.

N-BOC Protected Form

The N-BOC protected derivative is particularly useful in peptide synthesis where controlled reactivity of the amine group is required.

Table 5: Properties of N-BOC Protected (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid

PropertyValue
CAS RN203866-14-2
Synonyms(2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, Boc-Trans-4-Fluoro-L-Proline
UseProtection of amino group during peptide synthesis

The N-Fmoc protected version is also available (CAS: 203866-20-0) for peptide synthesis protocols that utilize Fmoc chemistry rather than Boc chemistry .

ClassificationDescription
GHS ClassificationAcute toxicity, oral (Category 4), H302
Serious eye damage/eye irritation (Category 2A), H319
PictogramWarning signal
Hazard StatementsH302: Harmful if swallowed
H319: Causes serious eye irritation
Precautionary StatementsP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

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